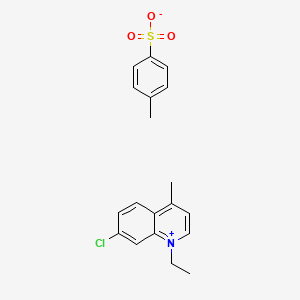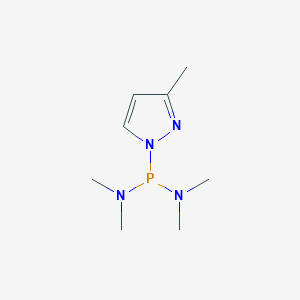
L-Glutamic acid, N-acetyl-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylglutamic acid dimethyl ester is a derivative of N-Acetylglutamic acid, which is an important metabolite in the urea cycle and arginine biosynthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglutamic acid dimethyl ester typically involves the esterification of N-Acetylglutamic acid. One common method is to react N-Acetylglutamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of N-Acetylglutamic acid dimethyl ester may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetylglutamic acid dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: N-Acetylglutamic acid.
Oxidation: Oxo derivatives of N-Acetylglutamic acid dimethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetylglutamic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme regulation.
Medicine: Investigated for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Acetylglutamic acid dimethyl ester involves its interaction with specific enzymes and metabolic pathways. In the urea cycle, it acts as an allosteric activator of carbamoyl phosphate synthetase 1, which is crucial for the conversion of ammonia to urea. This regulation helps maintain nitrogen balance in the body.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglutamic acid: The parent compound, involved in the same metabolic pathways.
N-Acetylaspartic acid: Another metabolite with similar structural features.
N-Acetylaspartylglutamic acid: A dipeptide with neuromodulatory functions.
Propiedades
Número CAS |
2361-99-1 |
|---|---|
Fórmula molecular |
C9H15NO5 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
dimethyl (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C9H15NO5/c1-6(11)10-7(9(13)15-3)4-5-8(12)14-2/h7H,4-5H2,1-3H3,(H,10,11)/t7-/m0/s1 |
Clave InChI |
KAUXXCKARJMDIG-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCC(=O)OC)C(=O)OC |
SMILES canónico |
CC(=O)NC(CCC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




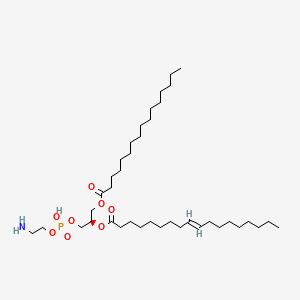


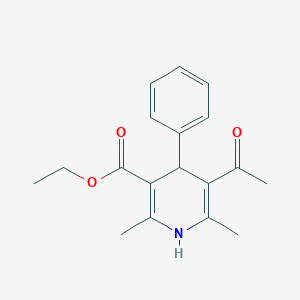
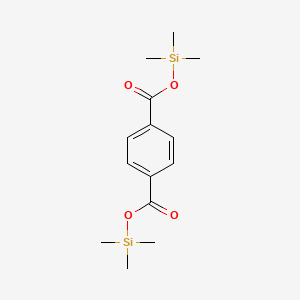
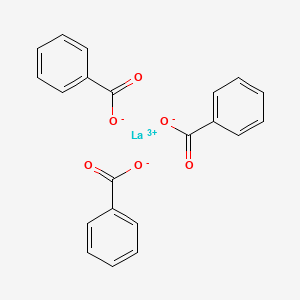
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)
